Cupressuflavone
Overview
Description
Cupressuflavone is a biflavonoid obtained by the oxidative coupling of two molecules of apigenin, resulting in a bond between positions C-8 of the two chromene rings . It is isolated from Cupressus sempervirens and Juniperus occidentalis and exhibits free radical scavenging and antielastase activities .
Synthesis Analysis
Cupressuflavone has been analyzed using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method . This method has been optimized and validated to obtain qualitative and quantitative profiles of cupressuflavone from Cupressus sempervirens L . The method was effective in the determination of the analyses of interest without any interference of other compounds or the matrix .Molecular Structure Analysis
The molecular structure of Cupressuflavone is provided by Chemsrc, which includes its molecular weight, formula, and other related information .Chemical Reactions Analysis
Cupressuflavone is a biflavonoid obtained by oxidative coupling of two molecules of apigenin, resulting in a bond between positions C-8 of the two chromene rings respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of Cupressuflavone, including its density, melting point, boiling point, structure, formula, and molecular weight, are provided by Chemsrc .Scientific Research Applications
Hepatoprotective and Nephroprotective Activity : Cupressuflavone isolated from Cupressus macrocarpa exhibited significant protective effects against carbon tetrachloride-induced hepatotoxicity and nephrotoxicity in mice. It was found to enhance antioxidant defense, reduce lipid peroxidation, and protect liver and kidney tissues from pathological changes (Al-Sayed & Abdel-Daim, 2014).
Antiulcerogenic Activity : An extract from Cupressus sempervirens leaves, containing cupressuflavone, demonstrated antiulcerogenic activity in rats with indomethacin-induced gastric ulcers. This effect was related to the restoration of antioxidant parameters in gastric tissue (Koriem, Gad, & Nasiry, 2015).
Phytochemical Composition : Cupressuflavone was identified as a new biflavonyl pigment from Cupressus torulosa and C. sempervirens leaves. This discovery adds to the understanding of the phytochemical composition of these plants (Murti, Raman, & Seshadri, 1967).
Intranasal Drug Delivery for Neurological Disorders : A study on the polar fractions of Juniperus species, including cupressuflavone, focused on their potential for intranasal drug delivery to treat neurological disorders. Different formulations of cupressuflavone were tested for their effects on motor activity in rats, highlighting its potential in brain targeting (Khafagy et al., 2023).
Antifungal Properties : Cupressuflavone, isolated from Cupressocyparis leylandii, exhibited antifungal activity against various fungi, including Alternaria alternata and Fusarium species. This finding suggests its potential use as a natural antifungal agent (Krauze-Baranowska et al., 1999).
Antioxidant and Cytotoxic Effects : A study on Juniperus turbinata from the La Maddalena Archipelago reported that cupressuflavone showed significant antioxidant activity and cytotoxic effects towards human tumor cell lines. This suggests its potential in developing anticancer drugs (Venditti et al., 2018).
Cancer Cell Growth Inhibition : Cupressuflavone isolated from Juniperus phoenicea leaves showed growth inhibitory activity against human cancer cells, particularly prostate cancer cells, indicating its potential as an anticancer agent (Al Groshi et al., 2019).
Future Directions
Despite the abundance of Cupressuflavone, it has not been intensively investigated as compared to other biflavonoids . Future research could focus on its potential uses and benefits, particularly its anti-inflammatory and antiulcerogenic activities , as well as its protective effects against CCl4-induced hepato- and nephrotoxicity in mice .
properties
IUPAC Name |
8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O10/c31-15-5-1-13(2-6-15)23-11-21(37)25-17(33)9-19(35)27(29(25)39-23)28-20(36)10-18(34)26-22(38)12-24(40-30(26)28)14-3-7-16(32)8-4-14/h1-12,31-36H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADPNODMUXOPRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415153 | |
Record name | Cupressuflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cupressuflavone | |
CAS RN |
3952-18-9 | |
Record name | Cupressuflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3952-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cupressuflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.